An In-depth Technical Guide to the Core Properties and Structure of Dibenzothiophene
An In-depth Technical Guide to the Core Properties and Structure of Dibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzothiophene (DBT) is a tricyclic heteroaromatic organic compound consisting of two benzene (B151609) rings fused to a central thiophene (B33073) ring.[1][2] This colorless, crystalline solid is a significant component of crude oil and coal tar, and its removal is a key focus in the hydrodesulfurization (HDS) process in petroleum refining.[3][4] Beyond its role as a fossil fuel impurity, dibenzothiophene and its derivatives are of growing interest in medicinal chemistry and materials science due to their unique electronic and structural properties. This guide provides a detailed overview of the fundamental properties and structural characteristics of dibenzothiophene, along with key experimental protocols for its analysis and synthesis.
Core Properties of Dibenzothiophene
The fundamental physical and chemical properties of dibenzothiophene are summarized in the table below, providing a comprehensive overview for laboratory and industrial applications.
| Property | Value | References |
| Chemical Formula | C₁₂H₈S | [1][2] |
| Molecular Weight | 184.26 g/mol | [1] |
| Appearance | Colorless to white crystalline powder | [1] |
| Melting Point | 97-100 °C | [1][2] |
| Boiling Point | 332-333 °C | [1][2] |
| Density | 1.252 g/cm³ | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in benzene, ethanol, chloroform, and methanol. | [5] |
| Vapor Pressure | 0.000205 mmHg at 25 °C | [1] |
Molecular Structure of Dibenzothiophene
Dibenzothiophene possesses a planar, tricyclic structure with C₂ᵥ molecular symmetry. The molecule's rigidity and aromaticity are key to its chemical behavior.
| Structural Parameter | Value | Reference |
| Molecular Geometry | Planar | [1] |
| Symmetry Point Group | C₂ᵥ | [1] |
| C-C Bond Length (Benzene Rings) | ~1.39 Å | [1] |
| C-C Bond Length (Thiophene Ring) | ~1.43 Å | [1] |
| C-S Bond Length | ~1.74 Å | [1] |
| C-S-C Bond Angle | ~91.5° | [1] |
Experimental Protocols
This section details standardized methodologies for the determination of key physical properties and the spectroscopic characterization of dibenzothiophene.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of a solid dibenzothiophene sample as an indicator of purity.
Materials:
-
Dibenzothiophene sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the dibenzothiophene sample is dry and finely powdered using a mortar and pestle.[6]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of dibenzothiophene (97-100 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the beginning of melting).
-
Record the temperature at which the last solid crystal melts (the end of melting).
-
The recorded range is the melting point of the sample. A narrow range (1-2 °C) is indicative of high purity.[6]
Boiling Point Determination (Micro-reflux Method)
Objective: To determine the boiling point of liquid dibenzothiophene (note: this is typically performed on derivatives or under reduced pressure for the parent compound due to its high boiling point).
Materials:
-
Dibenzothiophene sample
-
Small test tube or vial
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small amount of the dibenzothiophene sample (1-2 mL) into the test tube along with a few boiling chips to ensure smooth boiling.
-
Position the thermometer so that the bulb is just above the surface of the liquid.
-
Gently heat the sample using a heating mantle or oil bath.
-
Observe the temperature as the liquid begins to boil and a ring of refluxing condensate forms on the side of the test tube.
-
The temperature at which the vapor and liquid are in equilibrium (i.e., the refluxing ring is stable) is the boiling point.
Solubility Test
Objective: To qualitatively assess the solubility of dibenzothiophene in various solvents.
Materials:
-
Dibenzothiophene sample
-
Test tubes
-
A selection of solvents (e.g., water, ethanol, hexane, toluene)
-
Vortex mixer
Procedure:
-
Place approximately 10 mg of dibenzothiophene into a series of test tubes.
-
Add 1 mL of a different solvent to each test tube.
-
Vortex each tube for 30 seconds.
-
Visually inspect each tube for the presence of undissolved solid.
-
If the solid has dissolved, the compound is soluble in that solvent under these conditions. If solid remains, it is considered insoluble or sparingly soluble. For a more quantitative analysis, a gravimetric method or UV-Vis spectrophotometry can be employed.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment of dibenzothiophene.
Materials:
-
Dibenzothiophene sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (0.6-0.7 mL)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Dissolve the dibenzothiophene sample in the deuterated solvent in a small vial.[7]
-
Use a pipette to transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for ¹H NMR on a 400 MHz instrument include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[8]
UV-Vis Spectroscopy
Objective: To obtain the ultraviolet-visible absorption spectrum of dibenzothiophene.
Materials:
-
Dibenzothiophene sample
-
Spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of dibenzothiophene of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution.
-
Calibrate the spectrophotometer with a blank cuvette containing only the solvent.
-
Measure the absorbance of each dilution at a range of wavelengths (typically 200-400 nm for dibenzothiophene).
-
Plot absorbance versus wavelength to obtain the absorption spectrum. The wavelength of maximum absorbance (λmax) is a characteristic property.[9]
Key Reaction Pathways
The chemical reactivity of dibenzothiophene is of significant interest, particularly its behavior in hydrodesulfurization and electrophilic substitution reactions.
Hydrodesulfurization (HDS) of Dibenzothiophene
The hydrodesulfurization of dibenzothiophene is a critical industrial process for removing sulfur from fossil fuels. It primarily proceeds through two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[4]
Caption: Hydrodesulfurization (HDS) pathways of dibenzothiophene.
Electrophilic Aromatic Substitution: Bromination
Dibenzothiophene undergoes electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of the sulfur atom and any existing substituents. The bromination of dibenzothiophene is a representative example.
Caption: Electrophilic bromination of dibenzothiophene.
Conclusion
This technical guide has provided a detailed overview of the core properties, molecular structure, and key experimental protocols for dibenzothiophene. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. A thorough understanding of these fundamental aspects is crucial for the effective utilization of dibenzothiophene and its derivatives in various scientific and industrial applications.
References
- 1. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Study on the Performance of Ni–MoS2 Catalysts with Different MoS2 Structures for Dibenzothiophene Hydrodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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